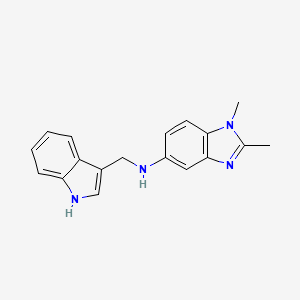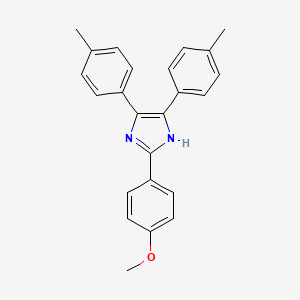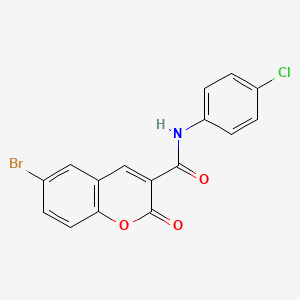
N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine
Descripción general
Descripción
N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine exerts its effects by binding to and activating the adenosine A3 receptor, which is a G protein-coupled receptor. Activation of the adenosine A3 receptor leads to a cascade of intracellular signaling events, including activation of adenylate cyclase and inhibition of phospholipase C. These signaling events ultimately lead to the observed biochemical and physiological effects of N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine.
Biochemical and Physiological Effects:
N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to have various biochemical and physiological effects. In cancer research, N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of various cancer-promoting genes. In inflammation research, N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, inhibit leukocyte migration, and reduce tissue damage. In neurological research, N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to reduce neuronal damage, improve cognitive function, and enhance neurogenesis (the formation of new neurons).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has several advantages as a research tool. It is a highly selective adenosine A3 receptor agonist, which allows for specific targeting of this receptor. It is also relatively stable and can be easily synthesized in the lab. However, N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine also has some limitations. It has poor water solubility, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine. One area of interest is the development of more water-soluble analogs of N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine that can be administered more easily in vivo. Another area of interest is the investigation of the potential of N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Further studies are also needed to fully elucidate the mechanism of action of N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine and to identify potential drug targets downstream of the adenosine A3 receptor.
Aplicaciones Científicas De Investigación
N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer research, N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. It has also been shown to enhance the anti-cancer effects of chemotherapy drugs. In inflammation research, N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to reduce inflammation in various animal models of inflammation, including arthritis and colitis. In neurological research, N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to protect neurons from damage caused by ischemia and neurotoxicity.
Propiedades
IUPAC Name |
N-(1H-indol-3-ylmethyl)-1,2-dimethylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-12-21-17-9-14(7-8-18(17)22(12)2)19-10-13-11-20-16-6-4-3-5-15(13)16/h3-9,11,19-20H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZOARULUSVAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-nitrophenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3457775.png)
![1-{[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3457776.png)
![5-(4-nitrophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3457784.png)
![N-(5-methyl-3-isoxazolyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3457798.png)
![2-{[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3457802.png)
![N-[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B3457828.png)
![ethyl 4-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}amino)benzoate](/img/structure/B3457835.png)
![1-benzyl-N-[4-(dimethylamino)benzyl]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B3457843.png)
![2-{[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)amino]methyl}-4-nitrophenol](/img/structure/B3457850.png)
![4-{[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B3457861.png)
![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3457862.png)


